molecular formula C14H15ClN4O3 B8382766 Cycloxaprid

Cycloxaprid

Cat. No.: B8382766
M. Wt: 322.75 g/mol
InChI Key: NDHXMRFNYMNBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloxaprid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a nitro group, and an epoxyimidazoazepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloxaprid involves multiple steps. One common method starts with the chlorination of pyridine to introduce the chloropyridinyl group. This is followed by the nitration of the compound to add the nitro group. The final step involves the formation of the epoxyimidazoazepine ring system through a series of cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully managed to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Cycloxaprid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cycloxaprid has several scientific research applications:

Mechanism of Action

The mechanism of action of Cycloxaprid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloxaprid is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene

InChI

InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2

InChI Key

NDHXMRFNYMNBKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 ml round bottom flask was added 1.27 g (0.005 mol) 2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine, 30 ml dry acetonitrile, 0.860 g (0.01 mol) succinaldehyde and catalytic concentrated HCl. The reaction was stirred at r.t. and monitored by TLC. After completion, the mixture was evaporated to remove solvent and purified by column chromatography to afford final product as faint yellow powder with 71% yield.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
71%

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